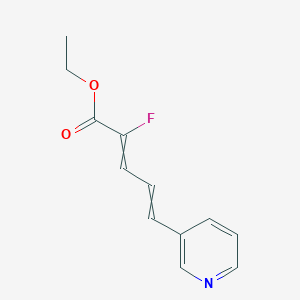![molecular formula C20H32O3 B1151662 (1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol CAS No. 53452-32-7](/img/structure/B1151662.png)
(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches to complex molecules often involve multi-step reactions, starting from simpler precursors. For instance, the synthesis of 13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7,3,1,05,13]tridecane showcases a method for constructing detailed cyclic structures, highlighting the intricacy of synthesizing complex molecules (Kehagia et al., 1995).
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the chemical behavior of molecules. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed. For example, the crystal structure of 16-Isopropyl-5,9-dimethyltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-trimethanol ethanol monosolvate was elucidated, revealing the arrangement of atoms within the molecule and its interactions with the solvent (Jian Li et al., 2011).
Chemical Reactions and Properties
The reactivity of complex molecules can be studied through their interactions and reactions with other chemicals. For instance, the reactions of 3,10-epoxycyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene have been explored, providing insights into intramolecular migrations and the formation of new bonds (Menzek & Altundas, 2006).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structures are fundamental characteristics that help in the identification and application of chemical compounds. The single crystal X-ray structures of 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane provide valuable data on the solid-state arrangement and physical properties of these compounds (Moring et al., 1995).
Chemical Properties Analysis
Chemical properties are investigated to understand reactivity, stability, and compatibility of molecules. Studies on compounds like the reactions of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards various reagents offer insights into the chemical behavior and potential applications of complex molecules (Wrackmeyer et al., 2002).
Wissenschaftliche Forschungsanwendungen
Natural Diterpenoid Applications
Research on natural diterpenoids, such as kamebanin, shows that these compounds possess cytotoxic and antibacterial activities, attributed to their unique structural features including multiple ring systems and active functional groups. The study by Cuirong Sun, Hao Shi, and Yuan-jiang Pan (2002) discusses kamebanin's structure-activity relationship, emphasizing its potential in developing new antibacterial and anticancer agents (Sun, Shi, & Pan, 2002).
Synthesis and Structural Analysis
The synthesis and structural analysis of complex organic molecules are crucial in understanding their potential applications. A study on the synthesis and characterization of triorganotin(IV) derivatives of sodium deoxycholate highlights the antimicrobial and antitumor activities of these compounds, suggesting their use as potent antifungal agents and in cancer treatment. This research by F. Shaheen et al. (2014) contributes to the development of new compounds with significant bioactivity (Shaheen, Ali, Rosario, & Shah, 2014).
Structural Insights from X-ray Crystallography
X-ray crystallography offers detailed insights into molecular structures, facilitating the exploration of their potential applications. For example, the study on the bark of Aglaia exima by Agus Safariari et al. (2012) reveals the structure of a natural compound, providing a basis for understanding its bioactive properties (Safariari, Supriadin, Supratman, Awang, & Ng, 2012).
Potential Applications in Material Science
Research also extends into material science, where the synthesis and properties of polymers for controlled drug release are explored. The work by M. Sintzel et al. (1997) on viscous poly(ortho-ester)s demonstrates the impact of molecular structure on the physio-chemical characteristics of polymers, affecting their application in drug delivery systems (Sintzel, Merkli, Heller, Tabatabay, & Gurny, 1997).
Eigenschaften
IUPAC Name |
(1R,4S,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13?,14?,15-,16+,17?,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUFOYDAUOXPD-UZHLRENFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)C(=C)C4O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Kaurene-2,6,15-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)

![5-[[5-Amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1151586.png)
